5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide
Description
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a benzamide core substituted with dimethylsulfamoyl, fluoro, and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-19(2)24(21,22)11-8-9-13(17)12(10-11)16(20)18-14-6-4-5-7-15(14)23-3/h4-10H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOFSQOJBPRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Acylation: Formation of the benzamide core by reacting the amine with an acyl chloride.
Sulfonation: Introduction of the dimethylsulfamoyl group.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide
- 5-(dimethylsulfamoyl)-2-chloro-N-(2-methoxyphenyl)benzamide
- 5-(methylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide
Uniqueness
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is unique due to the combination of its substituents, which confer specific chemical properties and reactivity The presence of the dimethylsulfamoyl group enhances its solubility and stability, while the fluorine atom increases its lipophilicity and potential biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
